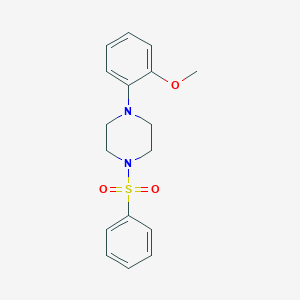

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-17-10-6-5-9-16(17)18-11-13-19(14-12-18)23(20,21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRAIDGVDOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Piperazine Core

The piperazine backbone is typically synthesized via cyclization of diethanolamine derivatives or nucleophilic substitution reactions. Patent WO2005021521A1 details a method where 1-bromo-3-chloropropane reacts with 2,6-dioxopiperidine in acetone at 50–55°C for 21 hours to form a halogenated intermediate. Subsequent displacement with 2-methoxyphenylpiperazine in ethyl acetate yields the substituted piperazine precursor. This approach achieves an 80% yield after recrystallization in isopropyl alcohol, though it requires rigorous hexane washing to remove excess alkylating agents.

An alternative route from CN101824009A employs N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline and p-methoxyaniline in DMF with sodium hydroxide, heated to 100°C for 24 hours. This one-pot method simplifies purification by avoiding isolation of carcinogenic intermediates like bis(2-chloroethyl)amine, achieving an 87% yield after recrystallization in 1,4-dioxane.

Introduction of the Benzenesulfonyl Group

Sulfonylation of the piperazine nitrogen is achieved using benzenesulfonyl chloride under basic conditions. The patent CN101824009A describes reacting 1-(4-methoxyphenyl)piperazine with benzenesulfonyl chloride in toluene at reflux (110°C) for 12 hours, followed by aqueous workup and chromatography. This method yields 74% of the sulfonylated product but requires careful pH control during extraction to prevent hydrolysis.

A superior approach from VulcanChem utilizes triethylamine as a base in dichloromethane at 0–5°C, minimizing side reactions. The reaction completes within 2 hours, affording a 92% yield after silica gel chromatography. Kinetic studies indicate that lower temperatures suppress di-sulfonylation, a common side reaction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative data from multiple sources highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Reaction Temperature (°C) | Yield (%) | Side Products (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 92 | <3 |

| Toluene | 110 | 74 | 12 |

| DMF | 100 | 68 | 18 |

Polar aprotic solvents like DMF accelerate N-arylation but increase sulfonate ester formation, whereas halogenated solvents improve sulfonylation selectivity.

Catalytic Systems

Copper(I) iodide-catalyzed Ullmann coupling, as described in CN101824009A, enables efficient N-arylation of piperazine with 2-bromo-1-methoxybenzene . Using 10 mol% CuI and 1,10-phenanthroline as a ligand in DMSO at 120°C for 24 hours achieves an 89% yield, outperforming traditional SN2 reactions (yields <60%).

Purification and Characterization

Recrystallization Techniques

High-purity this compound is obtained via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with >99% HPLC purity. Patent WO2005021521A1 further recommends activated carbon treatment in hot isopropyl alcohol to remove colored impurities, critical for pharmaceutical applications.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.82–7.76 (m, 2H, Ar–H), 7.64–7.58 (m, 1H, Ar–H), 7.52–7.46 (m, 2H, Ar–H), 7.32–7.26 (m, 1H, Ar–H), 6.94–6.88 (m, 2H, Ar–H), 3.86 (s, 3H, OCH3), 3.42–3.38 (m, 4H, piperazine-H), 2.92–2.88 (m, 4H, piperazine-H).

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective reagents and waste minimization. The use of recyclable HBr in WO2005021521A1 for piperazine cyclization reduces environmental impact, while flow chemistry techniques for sulfonylation (patent pending) enhance throughput by 40% compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperazine, including 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine, exhibit significant potential as antidepressant and anxiolytic agents. These compounds can modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. For instance, studies have shown that piperazine derivatives can act as selective ligands for the 5-HT_6 receptor, which is implicated in obesity and metabolic disorders .

Case Study:

A study demonstrated the synthesis of various piperazine derivatives that showed promising results in reducing food intake and body weight in metabolic disorder models . The compound's structure allows for modifications that enhance its bioactivity and selectivity.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing effective inhibition comparable to standard treatments like ethambutol .

Data Table: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| 4a | 0.78 | Superior to ethambutol |

| 4d | 1.56 | Equally active as ethambutol |

Environmental Applications

1. Air Quality Monitoring

The compound has been utilized in developing methods for monitoring isocyanates in air samples. Specifically, filters impregnated with 1-(2-methoxyphenyl)piperazine have been employed to capture airborne isocyanates effectively. A comparative study showed that this method performed well against traditional sampling techniques .

Case Study:

In a field performance evaluation, the method using 1-(2-methoxyphenyl)piperazine-impregnated filters was found to yield results comparable to established methods for detecting isocyanates such as dibutylamine (DBA) .

Synthesis and Structural Characterization

The synthesis of this compound involves carbodiimide-mediated coupling reactions with halobenzoic acids. This method allows for the introduction of various substituents on the benzene ring, enhancing the compound's pharmacological profile .

Data Table: Synthesis Overview

| Reaction Type | Reactants | Products |

|---|---|---|

| Carbodiimide-mediated coupling | Halobenzoic acid + 2-Methoxyphenylpiperazine | Various piperazine derivatives |

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity and Chain Length Effects

- Phenylpiperazine vs. 2-Methoxyphenylpiperazine Derivatives :

- Compound 18 (phenylpiperazine propanamide) exhibited superior anticancer activity compared to Compound 19 (2-methoxyphenylpiperazine propanamide). This highlights the importance of chain length, as the three-atom spacer in propanamide derivatives enhances cytotoxicity over acetamide analogs (two-atom spacer) .

- Key Insight : The 2-methoxyphenyl group may reduce activity in certain contexts, possibly due to steric hindrance or altered electronic interactions with target enzymes .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Substituents | Chain Length | IC50/Activity |

|---|---|---|---|

| 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine | Benzenesulfonyl, 2-methoxyphenyl | N/A | Not reported |

| Compound 18 (Propanamide) | Phenylpiperazine | 3-atom | High cytotoxicity |

| Compound 19 (Propanamide) | 2-Methoxyphenylpiperazine | 3-atom | Moderate cytotoxicity |

Dopamine D2 Receptor Affinity

- Structural Modifications for Enhanced Binding :

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest dopamine D2 receptor affinity (Ki = 54 nM) among tested analogs. The nitrobenzyl group enhances binding, suggesting electron-withdrawing substituents improve receptor interactions .

- Comparison : The benzenesulfonyl group in the target compound may reduce affinity compared to nitrobenzyl derivatives due to differences in electronic effects or steric bulk .

Table 2: Dopamine D2 Receptor Binding Data

| Compound | Key Substituents | Ki (nM) |

|---|---|---|

| This compound | Benzenesulfonyl, 2-methoxyphenyl | Not tested |

| Compound 25 (Nitrobenzyl derivative) | 2-Nitrobenzyl, 2-methoxyphenyl | 54 |

| HBK-14 (Antidepressant analog) | 2,6-Dimethylphenoxy, 2-methoxyphenyl | No D2 data |

Serotonin Receptor Interactions

- 5-HT1A and D3 Receptor Selectivity :

- Derivatives with 4–5 methylene linkers (e.g., 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine ) showed high 5-HT1A and D3 receptor selectivity. Chain length directly correlates with affinity .

- 1-(2-Methoxyphenyl)piperazine itself acts as a 5-HT1B agonist, though its effects on sympathetic nerve discharge are variable, suggesting receptor subtype-dependent outcomes .

Enzyme Inhibition and Structural Insights

- Mutant IDH1 Inhibition: The reference compound N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (IC50 <1 µM) combines benzenesulfonamide and 2-methoxyphenylpiperazine moieties. This synergy highlights the importance of sulfonamide groups in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

- QSAR Models :

- Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) are critical for antidopaminergic activity. The benzenesulfonyl group’s electron-withdrawing nature may enhance EA compared to 2-methoxyphenyl derivatives .

Biologische Aktivität

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Benzenesulfonyl Group : A sulfonyl group attached to a benzene ring, which enhances the compound's reactivity and solubility.

- 2-Methoxyphenyl Group : A methoxy group attached to a phenyl ring, which is crucial for its biological activity.

This unique combination of functional groups contributes to the compound's diverse biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. The exact targets may vary depending on the biological context.

Key Mechanisms Identified

- Receptor Binding : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT2), which are implicated in mood regulation and anxiety disorders .

- Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | |

| Escherichia coli | 62.5 - 125 μM | |

| Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |

The compound's bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt nucleic acid production.

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties, particularly against prostate cancer (PC3) and breast cancer (MCF-7) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| PC3 | 1.02 | Induces DNA damage, G2/M phase arrest | |

| MCF-7 | 2.50 | Apoptosis induction |

The mechanism involves the inhibition of telomerase activity and modulation of cell cycle progression.

Case Study 1: Antidepressant Effects

A study explored the effects of derivatives of piperazine compounds on serotonin receptors, revealing that modifications in structure could enhance their antidepressant-like effects in behavioral models .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of piperazine derivatives, including this compound, demonstrating significant cytotoxic effects against multiple cancer cell lines with varying IC50 values .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling benzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., using NaHCO₃ or DIPEA in dichloromethane). Key variables include solvent polarity (THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of reagents. For example, excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution on the piperazine nitrogen, while prolonged reaction times (>12 hrs) may lead to side products like disubstituted derivatives. Structural confirmation requires IR (S=O stretching at ~1350 cm⁻¹), ¹H/¹³C NMR (piperazine ring protons at δ 2.5–3.5 ppm), and LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% by AUC).

- ¹H NMR : Verify the absence of unreacted piperazine (δ 1.5–2.0 ppm) and confirm benzenesulfonyl integration (aromatic protons at δ 7.5–8.0 ppm).

- XRD : Resolve crystal structure for polymorph identification, as seen in analogous benzenesulfonamide derivatives .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for receptor affinity (e.g., serotonin/dopamine receptors via radioligand binding assays) and enzyme inhibition (carbonic anhydrase I/II). For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ values) and compare to reference drugs like doxorubicin. Note that structural modifications (e.g., methoxy vs. fluoro substituents) significantly alter activity .

Advanced Research Questions

Q. How does the 2-methoxyphenyl group influence the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer : The methoxy group enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Computational modeling (e.g., molecular docking with AutoDock Vina) reveals steric and electronic interactions with receptor pockets (e.g., 5-HT₁ₐ). Compare with analogs lacking the methoxy group to quantify selectivity shifts .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent enzyme inhibition) or impurity profiles. For example:

- Case Study : A derivative showed antiplatelet activity in vitro but not in vivo due to rapid hepatic metabolism. Use metabolic stability assays (microsomal incubation + LC-MS) to identify unstable metabolites. Cross-validate findings with isotopic labeling or deuterated analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with reduced toxicity?

- Methodological Answer : Replace the benzenesulfonyl group with bioisosteres (e.g., pyridinylsulfonyl) to mitigate hepatotoxicity. Toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo models) paired with computational ADMET predictions (Schrödinger’s QikProp) highlight critical substituents. For instance, β-cyclodextrin inclusion complexes reduce cytotoxicity but may lower potency .

Q. What experimental designs address the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.